molecular formula C16H18N2O2S B2587601 Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 24237-34-1

Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2587601
CAS RN: 24237-34-1
M. Wt: 302.39
InChI Key: QKWWVWMPMBDFBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” is a chemical compound with the molecular weight of 302.4 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18N2O2S/c1-20-16(19)14-12-7-8-18(10-13(12)21-15(14)17)9-11-5-3-2-4-6-11/h2-6H,7-10,17H2,1H3 . This code represents the compound’s molecular structure, including the number and arrangement of atoms.

Scientific Research Applications

Synthesis and Chemical Transformations

Several studies have outlined methods for synthesizing diverse heterocyclic structures starting from ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate. For instance, reactions with phenylisothiocyanate have led to the formation of thiourea derivatives, which under various conditions can yield different pyridothienopyrimidine derivatives (H. El-Kashef, et al., 2010). Another study demonstrated the use of this compound in a phosphine-catalyzed [4 + 2] annulation, providing a route to synthesize highly functionalized tetrahydropyridines (Xue-Feng Zhu, et al., 2003).

Biological Activity and Pharmacological Potential

Further research has explored the potential biological activities of derivatives synthesized from Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate. One area of interest includes the investigation of these compounds as allosteric modulators and antagonists at the A1 adenosine receptor, where structure-activity relationships were explored to understand their interaction with the receptor (L. Aurelio, et al., 2009). This highlights the compound's role in the development of novel orthosteric antagonists for therapeutic applications.

Molecular Structure and Characterization

In-depth studies have also been conducted to characterize the molecular structure and properties of synthesized derivatives, providing insights into their reactivity and potential applications. Crystal structure analyses and spectroscopic characterizations have been fundamental in understanding the interactions and stability of these compounds (Vasu, et al., 2004). These investigations are crucial for designing compounds with desired properties for various scientific and pharmacological applications.

properties

IUPAC Name

methyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-20-16(19)14-12-7-8-18(10-13(12)21-15(14)17)9-11-5-3-2-4-6-11/h2-6H,7-10,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWWVWMPMBDFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

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